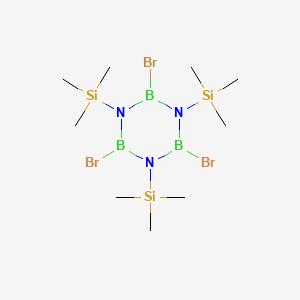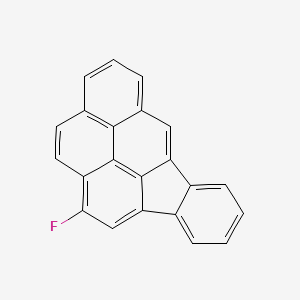
Indeno(1,2,3-cd)pyrene, 2-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indeno(1,2,3-cd)pyrene, 2-fluoro- is a derivative of indeno(1,2,3-cd)pyrene, a polycyclic aromatic hydrocarbon (PAH). PAHs are known for their presence in environmental pollutants and their potential toxic, mutagenic, and carcinogenic properties . Indeno(1,2,3-cd)pyrene, 2-fluoro- is specifically characterized by the substitution of a fluorine atom at the 2-position of the indeno(1,2,3-cd)pyrene structure .
Vorbereitungsmethoden
The synthesis of indeno(1,2,3-cd)pyrene, 2-fluoro- can be achieved through various methods. One common approach involves the reaction of indeno(1,2,3-cd)pyrene with fluorine gas under controlled conditions . Another method includes the use of a diazonium intermediate formed from 2-(pyren-1-yl)aniline, which then reacts with a polycyclic aromatic moiety through intramolecular aromatic substitution . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Indeno(1,2,3-cd)pyrene, 2-fluoro- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic ring.
Common reagents and conditions used in these reactions include bromine, fluorine, nitric acid, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Indeno(1,2,3-cd)pyrene, 2-fluoro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of indeno(1,2,3-cd)pyrene, 2-fluoro- involves its interaction with cellular components and molecular pathways. It can bind to DNA and proteins, leading to mutations and disruptions in cellular functions . The compound is known to activate the aryl hydrocarbon receptor (AhR), which plays a role in mediating its toxic effects . This activation leads to changes in gene expression and the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Indeno(1,2,3-cd)pyrene, 2-fluoro- can be compared with other similar PAHs, such as:
Benzo(a)pyrene: Another well-known PAH with strong carcinogenic properties.
Chrysene: A PAH with four fused benzene rings, known for its mutagenic effects.
Fluoranthene: A PAH with a similar structure but different reactivity and toxicity.
The uniqueness of indeno(1,2,3-cd)pyrene, 2-fluoro- lies in its specific fluorine substitution, which can influence its chemical reactivity and biological effects .
Eigenschaften
CAS-Nummer |
113600-21-8 |
|---|---|
Molekularformel |
C22H11F |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
10-fluorohexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8,10,12,14(19),15,17,20-undecaene |
InChI |
InChI=1S/C22H11F/c23-19-11-18-15-7-2-1-6-14(15)17-10-13-5-3-4-12-8-9-16(19)22(20(12)13)21(17)18/h1-11H |
InChI-Schlüssel |
YYKWCGKWSXTZLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C3C2=CC(=C6C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
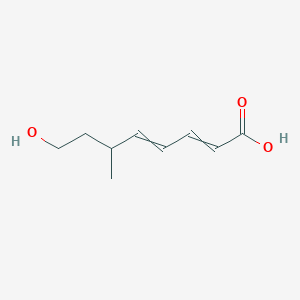
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
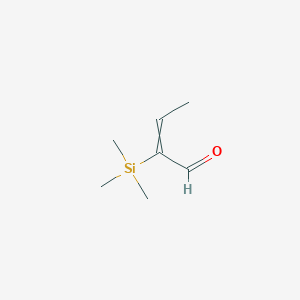
![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)
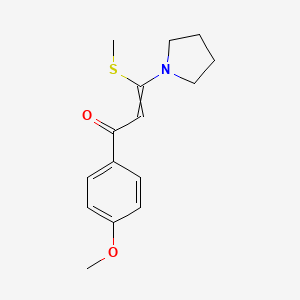
![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
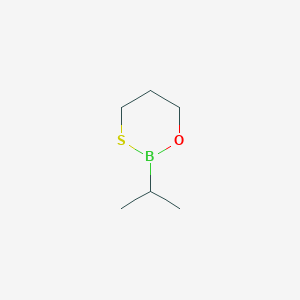


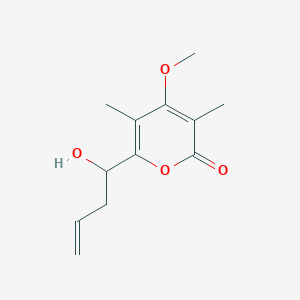
![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)

